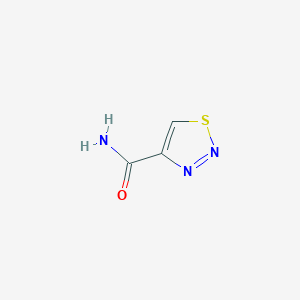

1,2,3-Thiadiazole-4-carboxamide

Descripción general

Descripción

1,2,3-Thiadiazole-4-carboxamide is a heterocyclic compound that contains a five-membered ring with two nitrogen atoms, one sulfur atom, and a carboxamide group at the fourth position.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1,2,3-Thiadiazole-4-carboxamide can be synthesized through various methods. One common approach involves the reaction of thiosemicarbazide with carboxylic acids or their derivatives under acidic conditions. Another method includes the cyclization of thiosemicarbazones with oxidizing agents such as hydrogen peroxide or iodine .

Industrial Production Methods: In industrial settings, the synthesis of this compound often employs a one-pot, two-step process. This involves the thiolation of primary amides followed by oxidative dimerization under solvent-free conditions. This method is environmentally friendly and provides high yields without the need for column chromatography .

Análisis De Reacciones Químicas

Types of Reactions: 1,2,3-Thiadiazole-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or iodine.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the nitrogen and sulfur atoms.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, iodine.

Reducing Agents: Sodium borohydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions include various substituted thiadiazoles, which can exhibit different biological activities depending on the substituents introduced .

Aplicaciones Científicas De Investigación

Antimicrobial Properties

1,2,3-Thiadiazole derivatives, including 1,2,3-thiadiazole-4-carboxamide, exhibit notable antimicrobial activity. Research has shown that these compounds can effectively combat various pathogens:

- Antifungal Activity : Thiadiazole derivatives have been reported to inhibit the growth of fungi such as Candida albicans and Aspergillus niger. For instance, a study demonstrated that certain thiadiazole derivatives displayed potent antifungal effects with minimum inhibitory concentrations (MICs) lower than those of standard antifungal agents .

- Antibacterial Activity : These compounds have also shown efficacy against bacteria like Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Antiviral Applications

Recent studies indicate that this compound derivatives possess antiviral properties. They have been evaluated for their effectiveness against viruses such as HIV and hepatitis C virus (HCV). For example:

- A series of thiadiazole compounds were synthesized and tested for their ability to inhibit viral replication. One derivative demonstrated significant inhibition of HCV replication in vitro .

Anticancer Activity

The anticancer potential of this compound is particularly noteworthy:

- Mechanism of Action : Thiadiazole derivatives have been shown to induce apoptosis in cancer cells through various pathways, including the inhibition of topoisomerase II and histone deacetylases (HDACs). This results in reduced cell viability and proliferation in several cancer cell lines .

- Case Studies : In vitro studies revealed that specific thiadiazole derivatives significantly inhibited the growth of human breast cancer (MCF-7) and colon cancer (HCT-116) cells. For instance, one study reported a derivative that reduced cell viability by over 50% at concentrations as low as 200 μM .

Anticonvulsant Properties

Thiadiazole derivatives have also been investigated for their anticonvulsant effects:

- A series of studies evaluated the efficacy of various thiadiazole compounds in animal models of epilepsy. Results indicated that certain derivatives provided protection against seizures induced by maximal electroshock and pentylenetetrazol .

Insecticidal Activity

The insecticidal properties of 1,2,3-thiadiazole derivatives are gaining attention in agricultural applications:

- Research has shown that these compounds can effectively control pests such as aphids and beetles. The insecticidal action is believed to be linked to their ability to disrupt the nervous system of insects .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of thiadiazole derivatives:

| Substituent | Biological Activity | Effectiveness |

|---|---|---|

| Aromatic Rings | Increased anticancer activity | High |

| Alkyl Groups | Enhanced antimicrobial properties | Moderate |

| Halogen Atoms | Improved insecticidal efficacy | Variable |

This table summarizes how different substituents on the thiadiazole ring can influence its biological activity.

Mecanismo De Acción

The mechanism of action of 1,2,3-thiadiazole-4-carboxamide involves its interaction with various molecular targets and pathways. For instance, it can inhibit enzymes such as aromatase and topoisomerase, leading to the disruption of cellular processes and ultimately cell death. The compound’s ability to bind to DNA and interfere with its replication and transcription is also a key aspect of its mechanism .

Comparación Con Compuestos Similares

1,3,4-Thiadiazole: Another isomer with similar biological activities but different structural properties.

1,2,4-Thiadiazole: Known for its medicinal applications, particularly in anticancer research.

Uniqueness: 1,2,3-Thiadiazole-4-carboxamide stands out due to its unique combination of nitrogen and sulfur atoms in the ring, which imparts distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its broad spectrum of biological activities make it a valuable compound in various fields of research .

Actividad Biológica

1,2,3-Thiadiazole-4-carboxamide is a member of the thiadiazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound possesses a unique structure that contributes to its potential therapeutic applications, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. This article aims to provide an in-depth analysis of the biological activities associated with this compound, supported by relevant research findings and data.

Chemical Structure and Properties

The chemical structure of this compound features a five-membered ring containing both sulfur and nitrogen atoms. This configuration allows for various interactions with biological targets. The presence of the carboxamide group enhances its solubility and biological activity.

Antimicrobial Activity

Research has demonstrated that 1,2,3-thiadiazole derivatives exhibit significant antimicrobial properties. For instance:

- Antibacterial Effects : Studies have shown that compounds derived from 1,2,3-thiadiazole can inhibit the growth of Gram-positive and Gram-negative bacteria. Notably, a recent study highlighted the effectiveness of these compounds against drug-resistant strains of Acinetobacter baumannii, which poses a significant threat to public health .

- Antifungal Activity : The compound has also shown promise in combating fungal infections. In vitro assays indicated that 1,2,3-thiadiazole derivatives could effectively inhibit fungal growth .

| Activity Type | Organism/Target | Reference |

|---|---|---|

| Antibacterial | Staphylococcus epidermidis | |

| Antifungal | Various fungal strains | |

| Antiviral | Tobacco Mosaic Virus (TMV) |

Anticancer Properties

Several studies have explored the anticancer potential of 1,2,3-thiadiazole derivatives. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth:

- Mechanism of Action : The presence of the thiadiazole ring enhances the interaction with cellular targets involved in cancer progression. For instance, compounds have been shown to modulate signaling pathways associated with cell proliferation and survival .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been documented in various studies:

- In Vivo Studies : Animal models have demonstrated that these compounds can significantly reduce inflammation markers in conditions such as arthritis and colitis .

Case Study 1: Synthesis and Evaluation

A recent study synthesized novel derivatives of this compound and assessed their biological activities. The synthesized compounds displayed potent antibacterial activity against E. coli and S. aureus, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .

Case Study 2: Antiviral Activity Against TMV

Another investigation focused on the antiviral efficacy of 1,2,3-thiadiazole derivatives against Tobacco Mosaic Virus (TMV). Compounds exhibited curative rates of up to 60% at concentrations of 500 µg/mL . This highlights their potential as antiviral agents in agricultural applications.

Structure-Activity Relationship (SAR)

The biological activity of 1,2,3-thiadiazole derivatives is closely related to their structural features. Key factors influencing activity include:

- Substituents on the Thiadiazole Ring : Variations in substituents can enhance lipophilicity and reactivity towards biological targets.

- Positioning of Functional Groups : The position of functional groups on the thiadiazole ring significantly affects its interaction with enzymes and receptors.

Propiedades

IUPAC Name |

thiadiazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3N3OS/c4-3(7)2-1-8-6-5-2/h1H,(H2,4,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INWVNNCOIIHEPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=NS1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20291837 | |

| Record name | 1,2,3-Thiadiazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20291837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4100-20-3 | |

| Record name | NSC78611 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78611 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,3-Thiadiazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20291837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of targeting Serine Acetyltransferase (SAT) for therapeutic development?

A1: Serine Acetyltransferase (SAT) is a key enzyme in the biosynthesis of cysteine, an essential amino acid. [] Inhibiting SAT can disrupt cysteine biosynthesis, which has implications for various biological processes. This approach holds potential for developing treatments for conditions where dysregulated cysteine metabolism plays a role.

Q2: What is known about the interaction of N-(5-nitrothiazol-2-yl)-1,2,3-thiadiazole-4-carboxamide with SAT?

A2: While the provided abstract [] mentions that N-(5-nitrothiazol-2-yl)-1,2,3-thiadiazole-4-carboxamide was identified as a hit compound with SAT inhibitory properties, it does not provide specific details about the interaction mechanism. Further research exploring the binding site, affinity, and kinetic parameters of this interaction would be valuable.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.